molecular formula C11H14N2O4 B1499303 Ethyl 2-nitro-3-phenyl-L-alaninate CAS No. 94213-42-0

Ethyl 2-nitro-3-phenyl-L-alaninate

Cat. No.: B1499303
CAS No.: 94213-42-0
M. Wt: 238.24 g/mol
InChI Key: LVYBWCGMATWZRF-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-nitro-3-phenyl-L-alaninate is a synthetic amino acid derivative characterized by a nitro (-NO₂) group at the 2-position and a phenyl (-C₆H₅) substituent at the 3-position of the alanine backbone, with an ethyl ester (-COOCH₂CH₃) replacing the carboxylic acid group. The nitro group enhances electrophilicity, making it reactive in reduction or substitution reactions, while the phenyl group contributes to lipophilicity, influencing solubility and interaction with biological targets.

Properties

CAS No.

94213-42-0

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

ethyl (2R)-2-amino-2-nitro-3-phenylpropanoate

InChI

InChI=1S/C11H14N2O4/c1-2-17-10(14)11(12,13(15)16)8-9-6-4-3-5-7-9/h3-7H,2,8,12H2,1H3/t11-/m1/s1

InChI Key

LVYBWCGMATWZRF-LLVKDONJSA-N

SMILES

CCOC(=O)C(CC1=CC=CC=C1)(N)[N+](=O)[O-]

Isomeric SMILES

CCOC(=O)[C@](CC1=CC=CC=C1)(N)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)(N)[N+](=O)[O-]

Other CAS No.

94213-42-0

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 2-nitro-3-phenyl-L-alaninate with three structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
This compound C₁₁H₁₂N₂O₄* 236.22 (calculated) Nitro, phenyl, ethyl ester, α-amino Hypothesized synthetic intermediate; potential precursor for pharmaceuticals
3-(2-Naphthyl)-L-alanine hydrochloride C₁₃H₁₃NO₂・HCl 251.70 Naphthyl, α-amino, hydrochloride Biochemical research; chiral building block
Isoamyl acetate C₇H₁₄O₂ 130.18 Ester (short-chain) Flavoring agent, solvent (e.g., in spice extracts )
Ethyl palmitate C₁₈H₃₆O₂ 284.48 Long-chain fatty acid ester Studied in insect behavior (e.g., Bombus terrestris antennal responses)

*Calculated based on alanine backbone (C₃H₇NO₂) with ethyl ester (+C₂H₅O), nitro (+NO₂), and phenyl (+C₆H₅) substituents.

Key Observations:
  • Nitro vs.
  • Ester Chain Length : The ethyl ester in the target compound contrasts with isoamyl acetate’s branched chain, which reduces polarity and increases volatility. Ethyl esters generally exhibit higher water solubility than long-chain analogs like ethyl palmitate .
  • Biological Relevance : Ethyl palmitate, a fatty acid ester, is linked to insect olfactory responses , whereas this compound’s nitro group may confer antimicrobial or herbicidal activity, akin to nitro-containing agrochemicals.

Physicochemical Properties

  • Solubility : The phenyl and nitro groups likely render this compound less polar than unmodified alanine esters, favoring solubility in organic solvents (e.g., ethyl acetate, used in spice extractions ). In contrast, 3-(2-Naphthyl)-L-alanine hydrochloride’s hydrochloride salt enhances aqueous solubility .
  • Stability: The nitro group may reduce thermal stability compared to non-nitrated analogs, requiring storage under inert conditions.

Preparation Methods

Stepwise Synthesis

Step Description Reagents/Conditions Outcome
1 Urethane exchange reaction on starting compound 1 to obtain compound 2 Compound 1 + alcohol ammonia solution, sealed tank, 80–120 °C Amino group protection/modification
2 Iodination of compound 2 Iodine, triphenylphosphine, imidazole, molar ratio 1:1–2.5:1–3:1 Formation of iodinated intermediate 3
3 Negishi reaction on compound 3 to generate zinc reagent solution containing intermediate 4 Activated zinc powder (with 1,2-dibromoethane and trimethylchlorosilane in DMF), 70–100 °C Formation of zinc organometallic intermediate
4 Palladium-catalyzed coupling of zinc reagent with compound 5 Pd catalyst, Pd ligand, 70–100 °C Coupling to form compound 6
5 Esterification and conversion of compound 6 to compound 6A DMF-DMA (N,N-dimethylformamide dimethyl acetal), molar ratio 1:1.5–5 Formation of ester intermediate
6 Catalytic hydrolysis of compound 6A K2CO3, H2O2 Final conversion to target compound

Reaction Conditions and Ratios

  • Molar ratios for iodination: compound 2 : iodine : triphenylphosphine : imidazole = 1 : 1–2.5 : 1–3 : 1
  • For Negishi reaction: compound 3 : Zn powder : compound 5 : Pd catalyst = 1 : 1–8 : 0.6–1.5 : 0.01–0.1
  • Zinc activation with 1,2-dibromoethane and trimethylchlorosilane in ratio 1 : 0.01–0.1 : 0.01–0.1
  • Esterification with DMF-DMA in ratio compound 6 : DMF-DMA = 1 : 1.5–5

Advantages

  • Simple operation with readily available raw materials
  • Improved yield and chiral purity
  • Reduced production cost

Alternative Esterification Method

Esterification of the carboxyl group to form the ethyl ester can be performed via a classical method involving thionyl chloride and ethanol or methanol:

Procedure Reagents Conditions Notes
Esterification of 3-phenyl-β-alanine derivatives Thionyl chloride added slowly to alcohol solution containing amino acid at 0 °C Stirred overnight at room temperature Monitored by TLC; solvent evaporated under vacuum; product filtered

This method provides an efficient route to convert free amino acids or intermediates into their ethyl ester forms, essential for the final compound structure.

Summary Data Table of Preparation Methods

Method Key Steps Reagents Conditions Yield/Advantages
Negishi Coupling-Based Synthesis (Patent CN110092735B) Urethane exchange, iodination, Negishi reaction, Pd-catalyzed coupling, esterification, hydrolysis Iodine, Zn powder, Pd catalyst, DMF-DMA, K2CO3, H2O2 70–120 °C, sealed tanks, molar ratios optimized High yield, chiral purity, cost-effective
Classical Esterification Esterification of amino acid with thionyl chloride in alcohol Thionyl chloride, ethanol/methanol 0 °C to room temp, overnight Simple, reliable ester formation
Azide Intermediate Coupling Generation of azide from hydrazide, coupling with amino acid esters NaNO2, HCl, triethylamine Low temp (-5 °C) to room temp, 24–48 h Versatile for substituted alaninates

Analytical and Purification Notes

  • High-performance liquid chromatography (HPLC) is used to analyze purity and chiral composition of the product, with chiral HPLC providing enantiomeric excess data.
  • Extraction with ethyl acetate and drying over sodium sulfate are common purification steps.
  • Recrystallization from petroleum ether–ethyl acetate mixtures is employed to isolate pure compounds.

Q & A

Q. What are the common synthetic routes for Ethyl 2-nitro-3-phenyl-L-alaninate, and how can reaction efficiency and purity be assessed experimentally?

  • Methodological Answer : Synthesis typically involves coupling nitro-phenyl groups to L-alanine derivatives via esterification. Key steps include:
  • Protection of the amino group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions.
  • Nitro group introduction via electrophilic aromatic substitution or nitration under controlled acidic conditions.
  • Esterification using ethyl chloroformate or ethanol under acid catalysis.
    Purity assessment combines HPLC (with C18 columns and UV detection at 254 nm) and 1H/13C NMR to verify stereochemical integrity and nitro-group placement. Contaminants (e.g., unreacted starting materials) are quantified via mass spectrometry (Q-TOF or Orbitrap systems) .

Q. Which spectroscopic and computational methods are most effective for characterizing the electronic and structural properties of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • IR spectroscopy identifies nitro (1520–1350 cm⁻¹) and ester (1740–1720 cm⁻¹) functional groups.
  • NMR (in DMSO-d6 or CDCl3) resolves phenyl ring protons (δ 7.2–7.5 ppm) and ethyl ester protons (δ 1.2–4.3 ppm).
  • Computational Analysis :
  • Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates optimized geometries and electrostatic potentials .
  • Solvent effects are modeled using the polarizable continuum model (PCM) to predict solubility and reactivity .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis, particularly when steric hindrance affects coupling efficiency?

  • Methodological Answer :
  • Chiral auxiliaries (e.g., Evans oxazolidinones) direct stereochemistry during nitro-group introduction.
  • Kinetic resolution via immobilized lipases (e.g., Candida antarctica) selectively hydrolyzes undesired enantiomers .
  • Dynamic NMR monitors racemization rates under varying temperatures and pH to refine reaction conditions .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., dipole moments, reaction yields) for this compound?

  • Methodological Answer :
  • Error Analysis : Compare DFT-predicted dipole moments (using B3LYP/6-311++G(d,p)) with experimental values from dielectric constant measurements. Discrepancies >10% suggest inadequate solvent modeling .
  • Multiscale Modeling : Combine quantum mechanics/molecular mechanics (QM/MM) to account for bulk solvent and steric effects in yield predictions .
  • Sensitivity Testing : Vary computational parameters (basis sets, exchange-correlation functionals) to identify error sources .

Q. How does the nitro group’s electronic influence on the phenyl ring affect the compound’s stability under acidic or photolytic conditions?

  • Methodological Answer :
  • Acidic Stability : Use UV-Vis spectroscopy to monitor nitro-to-amino reduction kinetics in HCl (0.1–6 M). Compare with DFT-calculated LUMO energies to correlate electron-withdrawing effects with degradation rates .
  • Photolytic Degradation : Expose to UV light (254–365 nm) and analyze by LC-MS for nitroso or nitro radical intermediates. Radical stability is modeled via spin density plots using CASSCF .

Q. What experimental and computational approaches elucidate the compound’s potential interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding affinities. Validate with surface plasmon resonance (SPR) for real-time interaction kinetics .
  • Metadynamics Simulations : Map free-energy landscapes to identify transition states during enzyme inhibition .
  • In Vitro Assays : Test cytotoxicity (via MTT assays) and compare with nitro-group electron density (DFT-derived ESP maps) to link electronic properties to bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.